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Compound of Interest

Compound Name: Methylliberine

Cat. No.: B055574

An extensive review of current literature provides the foundational data for establishing optimal
dosing strategies for methylliberine in human clinical trials. Human pharmacokinetic studies
reveal that methylliberine is rapidly absorbed, with peak plasma concentrations occurring
between 0.6 and 0.9 hours after oral administration of 25 mg and 100 mg doses,
respectively[1]. The substance has a short half-life of approximately 1.0 to 1.5 hours[2]. Co-
administration of methylliberine with caffeine has been shown to decrease the oral clearance
and increase the half-life of caffeine, suggesting an interaction with the CYP1A2 metabolic
pathway, though caffeine does not appear to alter the pharmacokinetics of methylliberine[1][3]

[4].

Safety and pharmacodynamic studies indicate that methylliberine, a purine alkaloid
structurally similar to caffeine, acts as a central nervous system stimulant[5]. Its primary
mechanism is believed to involve the modulation of adenosine and dopamine receptors[4][6].
Clinical trials have demonstrated that methylliberine can enhance subjective feelings of
energy, mood, concentration, and motivation without the jitteriness sometimes associated with
caffeine[2][7][8]. However, its effects on objective cognitive function metrics, such as those
measured by the Stroop and Trail Making Tests, have been negligible in some studies[2][7].

Safety assessments in human trials with doses up to 150 mg daily for four weeks have not
identified clinically significant adverse effects on cardiovascular markers or blood biomarkers[9]
[10]. These trials commonly employ randomized, double-blind, placebo-controlled designs and
utilize methodologies including pharmacokinetic analysis via Liquid Chromatography-Mass
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Spectrometry (LC-MS/MS), monitoring of vital signs, and subjective assessments through
Visual Analog Scales (VAS)[1][2][9].

Application Note: Framework for Methylliberine
Dose-Finding in Clinical Trials

1.

Introduction Methylliberine (commercially known as Dynamine®) is a purine alkaloid with

stimulant properties that has gained interest for its potential to enhance energy and focus.

Unlike caffeine, it appears to have a lower incidence of adverse effects such as jitteriness or

increased heart rate[5][8]. To ensure its safe and effective use, a systematic approach to dose-

finding in human clinical trials is imperative. This document provides a framework and detailed

protocols for establishing optimal dosing strategies for methylliberine.

3.

. Pharmacological Profile

Pharmacokinetics (PK): Methylliberine is characterized by rapid absorption, reaching peak
plasma concentration (Tmax) in under an hour, and a short elimination half-life of about 1-1.5
hours[2]. It exhibits linear pharmacokinetics within the studied dose ranges (25 mg to 100
mg)[1]. A notable interaction occurs with caffeine, where methylliberine extends caffeine's
half-life, suggesting an inhibitory effect on caffeine's primary metabolizing enzyme,
CYP1A2[3][4].

Pharmacodynamics (PD): The primary mechanism of action is thought to be the antagonism
of adenosine receptors and modulation of dopamine signaling, similar to other
methylxanthines[4][6]. This action is linked to its observed effects on alertness and mood.
Human studies consistently report improvements in self-assessed energy, mood, and
concentration following methylliberine ingestion[7].

Strategy for First-in-Human (FIH) Dose Selection The design of FIH trials is critical for

ensuring participant safety while gathering essential data[11][12].

Starting Dose Determination: The initial dose for a Single Ascending Dose (SAD) study
should be derived from preclinical toxicology data. Specifically, the No-Observed-Adverse-
Effect-Level (NOAEL) from the most relevant animal model should be converted to a Human
Equivalent Dose (HED), and a significant safety factor (e.g., 1/10th) is typically applied to
determine the starting dose[12][13].
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» Dose Escalation Paradigm: A structured dose escalation plan is crucial. SAD studies should
precede Multiple Ascending Dose (MAD) studies. Progression to the next dose level in a
cohort must be contingent on a thorough review of safety, tolerability, and pharmacokinetic
data from the previous dose level by a safety monitoring committee[14][15].

o Safety and Efficacy Biomarkers: Key safety parameters include continuous monitoring of vital
signs, electrocardiograms (ECGSs), clinical chemistry, and hematology[9][10]. Efficacy
endpoints should include both subjective measures (e.g., VAS for mood and energy) and
objective cognitive assessments[2][7].

Protocol: Phase 1 SAD and MAD Clinical Trial for
Methylliberine

1. Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the
Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of
Methylliberine in Healthy Adult Volunteers.

2. Objectives:

o Primary: To assess the safety and tolerability of single and multiple ascending oral doses of
methylliberine. To characterize the single- and multiple-dose pharmacokinetic profile of
methylliberine.

e Secondary: To evaluate the effect of methylliberine on subjective measures of mood,
energy, and focus.

o Exploratory: To explore the effects of methylliberine on cognitive performance.
3. Study Design:

e Phase 1a (SAD): Sequential cohorts of healthy volunteers will receive a single oral dose of
methylliberine or placebo. For each dose level, a subset of subjects (e.g., 6 active, 2
placebo) will be dosed.

o Phase 1b (MAD): Following a review of the SAD data, new cohorts will receive a daily oral
dose of methylliberine or placebo for 7 consecutive days to assess steady-state
pharmacokinetics and safety.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-strategies-identify-and-mitigate-risks-first-human-and-early-clinical-trials-investigational-medicinal-products-revision-1_en.pdf
https://www.abpi.org.uk/media/p0lov4ng/first-in-human-studies.pdf
https://www.researchgate.net/publication/339655396_Safety_of_Short-Term_Supplementation_with_Methylliberine_DynamineR_Alone_and_in_Combination_with_TeaCrineR_in_Young_Adults
https://pmc.ncbi.nlm.nih.gov/articles/PMC7146520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650428/
https://www.researchgate.net/publication/374276341_Methylliberine_Ingestion_Improves_Various_Indices_of_Affect_but_not_Cognitive_Function_in_Healthy_Men_and_Women
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/product/b055574?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 Blinding and Control: The study will be double-blind and placebo-controlled.

4. Experimental Methodologies

4.1. Dosing Regimen

o Formulation: Methylliberine administered as an oral capsule with water.

e SAD Cohorts: Proposed dose levels of 25 mg, 50 mg, 100 mg, and 150 mg. Escalation is
dependent on safety review.

 MAD Cohorts: Doses will be selected based on the safety and PK data from the SAD phase
(e.g., 50 mg and 100 mg daily for 7 days).

4.2. Safety and Tolerability Monitoring

Adverse Events (AESs): All AEs will be recorded and graded for severity and causality.

Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature will be measured at
pre-dose and at regular intervals post-dose.

ECGs: 12-lead ECGs will be performed at screening, pre-dose, and at times corresponding
to anticipated peak plasma concentration and other pre-specified time points.

Clinical Laboratory Tests: Standard hematology and clinical chemistry panels will be
analyzed at screening and at the end of the study participation for each subject.

4.3. Pharmacokinetic (PK) Analysis

e Blood Sampling: In the SAD phase, serial blood samples will be collected at pre-dose and at
0.25,0.5,1, 1.5, 2, 4, 6, 8, and 24 hours post-dose to accurately capture the rapid
absorption and elimination phases[1]. In the MAD phase, trough samples will be collected
before dosing on specified days, with a full PK profile on Day 1 and Day 7.

» Bioanalytical Method: Plasma concentrations of methylliberine will be quantified using a
validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method[1].
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o PK Parameters: Key parameters including Cmax, Tmax, AUCO-t, AUCO-inf, and elimination
half-life (t%2) will be calculated using non-compartmental analysis.

4.4. Pharmacodynamic (PD) Assessments

e Subjective Effects: Visual Analog Scales (VAS) will be used to rate subjective feelings of
energy, mood, focus, motivation, and jitteriness. Assessments will be performed pre-dose
and at 1, 2, and 3 hours post-dose to align with the PK profile[2][7].

o Cognitive Function: A computerized battery of validated cognitive tests will be administered.
This should include tests sensitive to stimulant effects on attention, executive function, and
memory.

o Recommended Tests:
= Stroop Test: To assess processing speed and executive function[2][7].
» Trail Making Test (TMT), Part B: To measure visual attention and task switching[2][7].

» Cambridge Neuropsychological Test Automated Battery (CANTAB) or Creyos Health
platforms offer validated tests such as Rapid Visual Information Processing (RVP) for
sustained attention and Spatial Working Memory (SWM) tasks[16][17].

Data Presentation

Table 1: Summary of Mean (£SD) Pharmacokinetic Parameters (Single Ascending Dose)

Cmax AUCO-inf
Dose Group N Tmax (hr) t'% (hr)
(ng/mL) (ng-hr/mL)
25 mg 6 150 (* 45) 0.6 (x 0.2) 225 (+ 60) 1.4 (x0.4)
50 mg 6 310 (+ 80) 0.7 (+0.3) 480 (+ 110) 1.5 (+ 0.5)
100 mg 6 650 (+ 150) 0.9 (+0.3) 1000 (+ 220) 1.5 (+ 0.4)

| 150 mg | 6 | 980 (+ 210) | 0.9 (+ 0.4) | 1550 (+ 300) | 1.6 ( 0.5) |
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Table 2: Incidence of Most Common Treatment-Emergent Adverse Events (TEAES) in MAD
Phase (N=12 per group)

Preferred Term Placebo (n, %) 100 mg/day (n, %)
Headache 2 (16.7%) 1 (8.3%)
Nausea 1 (8.3%) 0 (0%)
Insomnia 0 (0%) 1 (8.3%)

| Dizziness | 1 (8.3%) | 0 (0%) |

Table 3: Mean Change from Baseline in Subjective "Energy"” Level (100-mm VAS) at 1-Hour

Post-Dose
. Change from p-value vs.
Dose Group N Baseline (mm) .
Baseline (mm) Placebo
Placebo 8 45.2 (£ 10.1) +5.1 (+ 8.5) -
25 mg 8 44.8 (+9.8) +12.3 (+ 11.2) >0.05
50 mg 8 46.1 (+ 10.5) +25.7 (£ 13.1) <0.05

| 100 mg | 8 | 45.5 (+ 9.5) | +35.4 (+ 14.0) | <0.01 |
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Caption: Proposed mechanism of methylliberine action via adenosine receptor antagonism.
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Caption: Workflow for a Single Ascending Dose (SAD) clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b055574#establishing-optimal-dosing-strategies-for-
methylliberine-in-human-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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